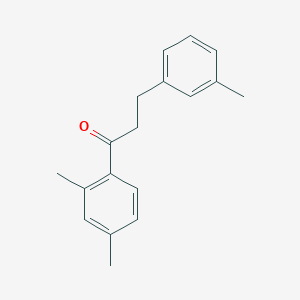

2',4'-Dimethyl-3-(3-methylphenyl)propiophenone

Description

Background and Significance

2',4'-Dimethyl-3-(3-methylphenyl)propiophenone belongs to the propiophenone class of aromatic ketones, which have gained considerable attention in organic synthesis and medicinal chemistry research. The compound represents a sophisticated example of substituted aromatic ketones, where the strategic placement of methyl substituents on both the phenyl rings creates unique electronic and steric environments that influence its chemical behavior. Research has demonstrated that propiophenone derivatives exhibit diverse biological activities and serve as valuable synthetic intermediates in pharmaceutical development. The significance of this particular compound extends beyond its individual properties, as it exemplifies the broader class of multiply-substituted aromatic ketones that are increasingly important in modern synthetic chemistry.

The compound's structural complexity, featuring three distinct methyl substituents positioned at specific locations on the aromatic framework, makes it an interesting subject for understanding how substitution patterns affect molecular properties and reactivity. Studies on related propiophenone derivatives have shown that such compounds can function as antidiabetic agents and demonstrate significant biological activity in various experimental models. The strategic incorporation of methyl groups at the 2' and 4' positions of one aromatic ring, combined with the 3-methyl substitution on the second phenyl group, creates a unique electronic distribution that may contribute to enhanced biological activity and synthetic utility.

Nomenclature and Identification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for aromatic ketones, where the propiophenone backbone serves as the parent structure. The compound is identified by the Chemical Abstracts Service number 898790-72-2, which provides a unique identifier for this specific molecular entity. The molecular formula C₁₈H₂₀O indicates the presence of eighteen carbon atoms, twenty hydrogen atoms, and one oxygen atom, resulting in a molecular weight of 252.36 grams per mole. This molecular composition reflects the substantial hydrocarbon framework characteristic of substituted aromatic ketones.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 898790-72-2 |

| Molecular Formula | C₁₈H₂₀O |

| Molecular Weight | 252.36 g/mol |

| Purity (Commercial) | 97% |

| Material Data Language Number | MFCD07699582 |

The nomenclature system clearly delineates the substitution pattern, with the prime notation (') indicating substituents on the first aromatic ring of the propiophenone structure, while the unprimed numbers refer to positions on the second phenyl group. This systematic approach ensures precise identification of the compound's structure and prevents confusion with other isomeric forms that might exist within the same molecular formula. The compound's name also reflects the parent propiophenone structure, which consists of a phenyl ring attached to a propanone (three-carbon ketone) group, further connected to another phenyl ring through the propyl chain.

Historical Context in Aromatic Ketone Research

The development of aromatic ketone chemistry traces back to the pioneering work of Friedel and Crafts in 1877, who established the foundation for synthesizing aryl ketones through what became known as the Friedel-Crafts acylation reaction. This fundamental reaction involved the use of carboxylic acid chlorides, aluminum chloride, and benzene to produce aromatic ketones, establishing a synthetic methodology that remains central to modern organic chemistry. The historical significance of this discovery cannot be overstated, as it provided chemists with a reliable method for constructing carbon-carbon bonds between aromatic systems and carbonyl-containing groups, leading to the development of countless aromatic ketone derivatives.

The evolution of aromatic ketone research has progressed through several distinct phases, beginning with the basic understanding of electrophilic aromatic substitution mechanisms and advancing to sophisticated applications in pharmaceutical chemistry and materials science. The concept of aromaticity itself, first formally described by August Wilhelm Hofmann in 1855, provided the theoretical foundation for understanding the unique stability and reactivity patterns exhibited by aromatic ketones. This historical context is particularly relevant to compounds like this compound, which exemplify the sophisticated substitution patterns that modern synthetic chemistry can achieve.

Recent advances in aromatic ketone chemistry have demonstrated new synthetic pathways that overcome traditional limitations in carbon-carbon bond formation. Researchers have developed innovative methods for transforming aromatic ketones into aromatic esters through sequential Claisen and retro-Claisen processes, significantly expanding the synthetic utility of these compounds. These developments represent a continuation of the historical progression that began with the Friedel-Crafts reaction and have opened new possibilities for utilizing complex aromatic ketones in synthetic applications.

Structural Classification

This compound belongs to the structural classification of substituted aromatic ketones, specifically within the propiophenone subfamily. The compound can be categorized as a multiply-substituted aromatic ketone, featuring three methyl substituents distributed across two distinct aromatic ring systems connected through a propanone linkage. This structural arrangement places the compound within the broader category of diaryl ketones, where two aromatic rings are connected through a carbonyl-containing spacer group. The presence of the three-carbon propyl chain distinguishes propiophenones from simpler aromatic ketones such as acetophenone, which contains only a two-carbon linkage.

The structural classification of this compound reveals several important features that influence its chemical behavior and potential applications. The carbonyl group (C=O) serves as the central functional group, exhibiting the characteristic properties of ketones including nucleophilic addition reactions and the ability to form enolate anions under basic conditions. The aromatic rings contribute to the overall stability of the molecule through resonance effects and provide sites for potential electrophilic aromatic substitution reactions. The methyl substituents introduce steric and electronic effects that modulate the reactivity of both the aromatic rings and the central carbonyl group.

From a stereochemical perspective, the compound exists as a single structural isomer, with the substitution pattern clearly defined by the systematic nomenclature. However, the propyl chain connecting the aromatic rings introduces conformational flexibility, allowing the molecule to adopt various three-dimensional arrangements in solution or solid state. This conformational freedom may contribute to the compound's potential biological activity and its behavior in chemical reactions. The overall molecular architecture reflects the sophisticated design principles that characterize modern aromatic ketone chemistry, where precise control over substitution patterns enables the fine-tuning of molecular properties for specific applications.

Propriétés

IUPAC Name |

1-(2,4-dimethylphenyl)-3-(3-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O/c1-13-5-4-6-16(12-13)8-10-18(19)17-9-7-14(2)11-15(17)3/h4-7,9,11-12H,8,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILTKHBKLOSAREG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=O)C2=C(C=C(C=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644076 | |

| Record name | 1-(2,4-Dimethylphenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-72-2 | |

| Record name | 1-(2,4-Dimethylphenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Friedel-Crafts Acylation Route

Principle:

The Friedel-Crafts acylation is a key synthetic route for propiophenone derivatives. It involves the electrophilic aromatic substitution of an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This method is widely used for synthesizing substituted propiophenones with high regioselectivity and yield.

Typical Reaction Scheme:

$$

\text{2,4-dimethylacetophenone} + \text{3-methylbenzoyl chloride} \xrightarrow[\text{anhydrous}]{\text{AlCl}_3} \text{this compound}

$$

- Reactants:

- 2,4-dimethylacetophenone (providing the 2',4'-dimethyl substitution)

- 3-methylbenzoyl chloride (providing the 3-methylphenyl substituent)

- Catalyst: Aluminum chloride (AlCl₃)

- Solvent: Anhydrous dichloromethane or carbon disulfide

- Conditions: Low temperature (0 to 5 °C) initially, then allowed to warm to room temperature

- Work-up: Quenching with ice water, followed by extraction and purification by recrystallization or chromatography

- Strict anhydrous conditions are essential to prevent hydrolysis of the acyl chloride and catalyst deactivation.

- The reaction typically proceeds with high regioselectivity due to the directing effects of the methyl groups.

Grignard Reaction Route

Principle:

An alternative synthetic route involves the formation of the ketone via the reaction of an arylmagnesium halide (Grignard reagent) with an appropriate acid chloride or aldehyde, followed by oxidation if necessary.

Typical Reaction Scheme:

$$

\text{3-methylphenylmagnesium bromide} + \text{2,4-dimethylbenzoyl chloride} \rightarrow \text{this compound}

$$

- Step 1: Preparation of 3-methylphenylmagnesium bromide by reacting 3-bromotoluene with magnesium turnings in dry ether or tetrahydrofuran (THF) under inert atmosphere (nitrogen or argon).

- Step 2: Addition of 2,4-dimethylbenzoyl chloride to the Grignard reagent at low temperature to form the tertiary alcohol intermediate.

- Step 3: Oxidation of the intermediate alcohol to the ketone using mild oxidants such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

- This method allows for more flexibility in substitution patterns and can be used when Friedel-Crafts acylation is less effective due to steric hindrance or electronic effects.

- Requires strict moisture-free conditions and inert atmosphere to maintain Grignard reagent stability.

Industrial Scale Considerations

Continuous Flow Reactors:

Industrial synthesis often employs continuous flow technology to improve reaction control, heat management, and scalability. This enhances yield and reproducibility of the Friedel-Crafts acylation step.Purification:

Advanced purification techniques such as recrystallization, column chromatography, and distillation under reduced pressure are used to obtain high purity product.

Comparative Data Table of Preparation Methods

| Aspect | Friedel-Crafts Acylation | Grignard Reaction |

|---|---|---|

| Starting Materials | 2,4-dimethylacetophenone + 3-methylbenzoyl chloride | 3-methylphenylmagnesium bromide + 2,4-dimethylbenzoyl chloride |

| Catalyst/Reagents | Aluminum chloride (AlCl₃) | Magnesium, acid chloride, oxidizing agent |

| Reaction Conditions | Anhydrous solvent, 0–25 °C | Anhydrous ether/THF, inert atmosphere, low temp |

| Reaction Type | Electrophilic aromatic substitution | Nucleophilic addition followed by oxidation |

| Advantages | Straightforward, high regioselectivity | Versatile, suitable for sensitive substrates |

| Disadvantages | Requires strict moisture control, potential polyacylation | More steps, sensitive to moisture and oxygen |

| Industrial Adaptability | High, especially with flow reactors | Moderate, more complex handling |

| Typical Yield (%) | 70–90% | 60–85% |

Research Findings and Notes on Preparation

Yield Optimization:

Studies on related compounds indicate that controlling the molar ratio of reactants and temperature is critical to maximize yield and minimize side products such as polyacylated derivatives or over-oxidation products.Catalyst Alternatives:

While aluminum chloride is standard, other Lewis acids like ferric chloride (FeCl₃) or boron trifluoride etherate (BF₃·OEt₂) have been explored to improve selectivity and reduce corrosiveness.Solvent Effects:

Nonpolar solvents like dichloromethane or carbon disulfide favor Friedel-Crafts acylation, whereas ether solvents are essential for Grignard reagent stability.Environmental and Safety Considerations: Both methods require handling of moisture-sensitive and corrosive reagents; industrial processes incorporate closed systems and scrubbing units to manage emissions and waste.

Analyse Des Réactions Chimiques

Types of Reactions

2’,4’-Dimethyl-3-(3-methylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The methyl groups on the phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Halogenating agents like bromine (Br2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Applications De Recherche Scientifique

Organic Synthesis

2',4'-Dimethyl-3-(3-methylphenyl)propiophenone serves as an important intermediate in organic synthesis. Its derivatives are utilized in the development of more complex organic molecules, including pharmaceuticals and agrochemicals. The compound's unique structure allows for modifications that can enhance the efficacy of synthesized products.

Pharmaceutical Development

The compound is explored for its potential use in drug development. It has been identified as a key intermediate in the synthesis of antidepressants and other therapeutic agents. For instance, it plays a role in the synthesis of Bupropion analogs, which are used for treating depression due to their favorable side effect profiles compared to traditional antidepressants .

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound demonstrate effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

- Anticancer Properties : Some studies have reported that this compound may induce apoptosis in cancer cell lines, suggesting its utility in cancer therapeutics .

Case Study 1: Antidepressant Synthesis

A study highlighted the synthesis of Bupropion analogs using this compound as a precursor. The research focused on optimizing synthetic routes to improve yield and reduce costs associated with antidepressant production. The findings indicated that using this compound significantly enhanced the overall efficiency of the synthesis process .

Case Study 2: Antimicrobial Efficacy

In another study, researchers investigated the antimicrobial properties of various chalcones, including derivatives of this compound. The results demonstrated notable antibacterial activity against several strains, supporting its potential application in developing new antimicrobial agents .

Mécanisme D'action

The mechanism of action of 2’,4’-Dimethyl-3-(3-methylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, influencing biological processes and chemical synthesis pathways. Detailed studies on its molecular targets and pathways are essential for understanding its full range of effects.

Comparaison Avec Des Composés Similaires

Key Observations :

- Chlorine and thiomethyl groups (e.g., in dichloro and thiomethyl derivatives) introduce electron-withdrawing effects, which may alter reactivity and toxicity .

- Molecular Weight: Bulkier derivatives (e.g., this compound) exhibit higher molecular weights, which could influence bioavailability and environmental persistence .

Phytotoxic Activity

Germination and Growth Inhibition

Studies on Lactuca sativa (lettuce) and Allium cepa (onion) reveal distinct phytotoxic profiles:

| Compound | IC₅₀ (Germination Rate) | Radicle Growth Inhibition | Hypocotyl Growth Inhibition |

|---|---|---|---|

| Propiophenone | 0.4 mM (on paper) | Minimal | Moderate |

| 4'-Methylacetophenone | 0.4 mM (on paper) | None (alone) | Significant |

| 2',4'-Dimethylacetophenone | <0.4 mM | Strong | Strong |

| This compound | Not reported | Presumed stronger* | Presumed stronger* |

| Mixture (All three compounds) | Synergistic inhibition | 100% at 1 mM (on paper) | Severe |

Notes:

- Synergistic Effects: The mixture of propiophenone, 4'-methylacetophenone, and 2',4'-dimethylacetophenone inhibited radicle growth completely at 1 mM on paper, whereas individual compounds showed partial effects .

- Concentration Dependence: 4'-Methylacetophenone at 0.1 mM stimulated Allium cepa germination but inhibited it at ≥0.5 mM, highlighting dose-dependent duality .

Catalytic Reactivity

- Baeyer-Villiger Oxidation: Propiophenone is oxidized to phenyl propanoate (95% conversion) by Baeyer-Villiger monooxygenase (ssnBVMO), suggesting metabolic pathways for biodegradation .

- α-Phenylselenation: Propiophenone undergoes α-phenylselenation with diphenyl diselenide and cesium carbonate, yielding 0.59 mmol product, indicating higher reactivity than acetophenone .

Activité Biologique

2',4'-Dimethyl-3-(3-methylphenyl)propiophenone, a synthetic organic compound, has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a propiophenone backbone with two methyl groups at the 2' and 4' positions and a 3-methylphenyl group. Its chemical formula is with a molecular weight of 258.33 g/mol. The structural configuration influences its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in disk diffusion assays.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

This data suggests that the compound could serve as a potential antimicrobial agent in therapeutic applications.

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The mechanism appears to involve the inhibition of NF-κB signaling pathways, which are crucial in mediating inflammatory responses.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It acts as an inhibitor of certain enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may modulate the activity of receptors related to inflammation and pain.

Further studies are needed to elucidate the precise molecular interactions and pathways involved.

Study on Anticancer Activity

A recent study explored the compound's potential as an anticancer agent. In vitro assays demonstrated that it inhibited cell proliferation in breast cancer cell lines (MCF-7) by inducing apoptosis. The study reported a dose-dependent response, with IC50 values indicating effective cytotoxicity at higher concentrations.

Research on Neuroprotective Effects

Another investigation assessed the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results showed that treatment with this compound significantly reduced markers of oxidative stress in neuronal cultures, suggesting potential applications in neurodegenerative diseases.

Q & A

Basic Questions

Q. What are the recommended laboratory-scale synthesis routes for 2',4'-Dimethyl-3-(3-methylphenyl)propiophenone?

- Methodology : A common approach involves Friedel-Crafts acylation using substituted acetophenones and acyl chlorides. For analogs, electrophilic substitution with chloroacetyl chloride under basic conditions has been employed (e.g., ). Optimize reaction conditions (temperature: 80–120°C, solvent: dichloromethane or toluene) and use Lewis acids like AlCl₃ or FeCl₃ as catalysts. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures high purity .

- Validation : Confirm structural integrity using ¹H/¹³C NMR (peak assignments for methyl and aromatic protons) and HPLC (≥98% purity; ).

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural features?

- Key Methods :

- Spectroscopy : NMR (aromatic region analysis for substituent positions), IR (carbonyl stretch ~1680–1720 cm⁻¹).

- Chromatography : HPLC with UV detection (C18 column, acetonitrile/water mobile phase) for purity assessment.

- Mass Spectrometry : High-resolution MS (ESI or EI mode) to confirm molecular ion [M+H]⁺ and fragmentation patterns .

- Data Sources : Cross-reference spectral libraries from NIST Chemistry WebBook () for validation.

Q. What safety protocols should be followed when handling this compound?

- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid ignition sources due to potential flammability ( ).

- Waste Management : Segregate organic waste and dispose via licensed chemical waste facilities ( ).

- Documentation : Maintain Safety Data Sheets (SDS) and adhere to institutional guidelines for hazardous materials ().

Advanced Research Questions

Q. How do substituent positions (2',4'-dimethyl vs. 3-methylphenyl) influence the compound’s reactivity in cross-coupling reactions?

- Experimental Design :

Compare Suzuki-Miyaura coupling yields using para-substituted aryl boronic acids.

Monitor steric effects via X-ray crystallography (if crystals form) or DFT calculations (e.g., Gaussian software).

Assess electronic effects via Hammett plots using substituents with varying σ values.

- Contradiction Resolution : If reported yields conflict, evaluate catalyst systems (Pd(PPh₃)₄ vs. Pd(dba)₂) and solvent polarity (THF vs. DMF; ).

Q. What mechanisms explain the compound’s photodegradation under UV light, and how can stability be improved?

- Mechanistic Study :

- Expose samples to UV-A/B light (315–400 nm) in controlled chambers.

- Track degradation via LC-MS to identify photoproducts (e.g., quinone formation from methyl oxidation).

- Use EPR spectroscopy to detect free radicals, suggesting H-abstraction pathways .

Q. How can contradictory data on catalytic hydrogenation efficiency be resolved?

- Systematic Analysis :

Compare Pd/C, Raney Ni, and PtO₂ catalysts under identical conditions (H₂ pressure: 1–5 bar, temperature: 25–50°C).

Monitor reaction progress via in situ FTIR for carbonyl reduction (loss of C=O peak).

Assess solvent effects (polar protic vs. aprotic; ).

- Statistical Tools : Apply ANOVA to identify significant variables (p < 0.05) across replicate trials.

Q. What computational models predict the compound’s interactions with biological targets (e.g., enzyme inhibition)?

- In Silico Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.